Lipophilicity and Polar Surface Area Differentiate the 6-Methoxypyridyl Scaffold from O-Benzylhydroxylamine
The target compound exhibits an XLogP3 of 1.6 and TPSA of 57.4 Ų [1]. In contrast, O-benzylhydroxylamine (CAS 622-33-3), a widely used alternative for oxime ligation, has a lower TPSA (~35.3 Ų) and comparable lipophilicity (XLogP3 ~1.2). The higher TPSA of the target compound arises from the additional methoxy oxygen and pyridine nitrogen, offering greater aqueous solubility modulation potential without sacrificing membrane permeability. The pyridine nitrogen also contributes an extra hydrogen-bond acceptor (HBA = 4 vs. 2 for O-benzylhydroxylamine), enabling additional target interactions [1].
| Evidence Dimension | XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 1.6; TPSA = 57.4 Ų; HBA = 4 |
| Comparator Or Baseline | O-Benzylhydroxylamine: XLogP3 ≈ 1.2; TPSA ≈ 35.3 Ų; HBA = 2 (computed, PubChem) |
| Quantified Difference | ΔXLogP3 ≈ +0.4; ΔTPSA ≈ +22.1 Ų; ΔHBA = +2 |
| Conditions | Computed physicochemical properties (XLogP3 algorithm, PubChem release 2025.09.15). Note: Comparator data are PubChem-computed estimates; direct experimental logP/logD values for the target compound are not available in the public literature at this time. |
Why This Matters
In fragment-based drug discovery and PROTAC design, TPSA values in the 50–80 Ų range are associated with favorable oral bioavailability, while the additional HBA capacity enables key polar interactions that simple O-alkyl hydroxylamines cannot provide.
- [1] PubChem. O-(6-methoxypyridin-2-yl)hydroxylamine. Compound Summary CID 21686040. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/119809-47-1 View Source
